1-Benzyl-3,5-dimethylpiperidin-4-one is a heterocyclic ketone featuring a piperidone core with three key substituents: a bulky N-benzyl group for protection and lipophilicity, and two methyl groups at the C3 and C5 positions. This specific combination of substituents introduces significant, well-defined steric hindrance around the C4-carbonyl group. This defined stereochemical environment makes it a valuable precursor for creating complex piperidine-containing structures, which are core motifs in numerous alkaloids and pharmacologically active compounds. [REFS-1, REFS-2]
Key intermediate for glucokinase activator pathway research (reported Phase 1 trial context)
Predominantly trans-enriched diastereomer supports reproducible stereoselective synthesis
GHS-compliant SDS and documented storage conditions enable quality-controlled lab procurement
Substituting this compound with simpler analogs like 1-benzyl-4-piperidone or 3,5-dimethylpiperidin-4-one is often unviable for process development and target synthesis. The absence of the C3 and C5 methyl groups in 1-benzyl-4-piperidone removes the steric control necessary for diastereoselective reactions at the C4 position, leading to mixtures of isomers or undesired stereochemical outcomes. [1] Conversely, using 3,5-dimethylpiperidin-4-one lacks the N-benzyl group, which not only serves as a common protecting group but also influences the conformational stability and reactivity of the piperidone ring system. This makes direct substitution impractical without significant alteration of the synthetic route.
N-Benzyl substitution and conformational rigidity are essential for the DS-7309 synthetic route; non-benzylated analogs require entirely different multistep syntheses.
Vendor-dependent cis/trans ratio may introduce uncontrolled chiral variables in stereoselective steps; trans-enriched certification is critical for reproducibility.
Unregistered piperidinone analogs lack GHS-compliant SDS and stability documentation, creating procurement barriers for regulated laboratories.
In the synthesis of precursors for prodine-type analgesics, the addition of organolithium reagents to the C4-carbonyl is a critical step. When 1-benzyl-3,5-dimethylpiperidin-4-one was treated with phenyllithium, subsequent esterification and reduction yielded a mixture of α- and β-prodine analogs where one isomer (α-form, with equatorial phenyl group) was predominant. In contrast, similar reactions starting with 1-benzyl-4-piperidone, which lacks the C3/C5 methyl groups, would result in an isomeric mixture that is more difficult to separate or lacks the desired stereochemistry entirely. [1]
| Evidence Dimension | Stereochemical outcome of phenyllithium addition |
| Target Compound Data | Forms a predominant α-isomer due to steric guidance from the 3,5-dimethyl groups. |
| Comparator Or Baseline | 1-Benzyl-4-piperidone: Lacks steric directing groups, leading to less selective or mixed isomeric products. |
| Quantified Difference | Qualitative but synthetically critical difference in stereoselectivity. |
| Conditions | Addition of phenyllithium to the piperidone carbonyl, a key step in the synthesis of certain opioid analgesics. |
For synthesizing specific stereoisomers of pharmacologically active molecules, this compound provides essential steric control that simpler analogs lack, reducing purification costs and improving final product specificity.
DS-7309 (reported Phase 1) vs. no known clinical progression for non-benzylated analogs
Supports glucokinase activator pathway research; not interchangeable with non-benzylated piperidinones.
Drug development pipeline context; Phase 1 data from Daiichi Sankyo.
The reduction of the C4-ketone is a fundamental transformation. The 3,5-dimethyl groups in 1-benzyl-3,5-dimethylpiperidin-4-one direct the approach of hydride reagents, leading to specific diastereomers of the resulting 4-piperidinol. For example, reduction of the related 1-benzyl-3-methyl-4-piperidone with lithium aluminum hydride produces the corresponding 4-hydroxy-piperidine derivative. [1] The two methyl groups in the target compound provide even greater steric bias, favoring the formation of the alcohol where the hydride attacks from the less hindered face. This controlled outcome is not achievable with the symmetrically substituted 1-benzyl-4-piperidone, which would yield a single, achiral alcohol.
| Evidence Dimension | Stereochemical outcome of hydride reduction |
| Target Compound Data | Yields a specific diastereomer of the corresponding 4-piperidinol due to steric hindrance from the two methyl groups. |
| Comparator Or Baseline | 1-Benzyl-4-piperidone: Yields a single achiral alcohol, offering no stereochemical diversity or control. |
| Quantified Difference | Provides access to specific diastereomers, a critical feature unavailable with the unsubstituted comparator. |
| Conditions | Reduction of the C4-ketone using a hydride reducing agent like lithium aluminum hydride (LiAlH4). |
This compound is the logical procurement choice when the goal is to synthesize a specific diastereomer of a 4-hydroxypiperidine scaffold, avoiding the production of undesired isomers.
31.5% isolated yield
Baseline for α-methylation process feasibility assessment.
LiHMDS, MeI, THF, −78 °C to 25 °C; flash chromatography.
Trans-enriched (95%, mainly trans) vs. cis:trans 85:15 vendor mixture
Stereochemical composition may influence downstream reactivity; verify vendor certification.
Procurement-critical: source trans-enriched product for stereoselective synthesis.
Stable under inert atmosphere, store below 25 °C (documented)
Documented stability supports shelf-life predictability for regulated workflows.
Uncharacterized analogs lack such data; may require de novo stability testing.
H315, H335, H318; Precautionary statements P261–P501
GHS-compliant SDS reduces procurement risk in institutional settings.
Unregistered analogs lack formal hazard classification; may hinder lab acceptance.
This compound is a suitable starting material for the synthesis of specific stereoisomers of prodine-type analgesics and related opioid compounds. The steric hindrance provided by the 3,5-dimethyl groups is crucial for controlling the stereochemistry during the key C-C bond-forming addition of aryl organometallic reagents to the C4-carbonyl, ensuring the formation of the desired pharmacologically active isomer. [1]
As a precursor for libraries of substituted piperidines, this compound is ideal when the goal is to create specific diastereomers of 4-hydroxypiperidine derivatives. The predictable outcome of the ketone reduction allows for the synthesis of scaffolds with defined stereocenters at C3, C4, and C5, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.
Corrosive;Irritant